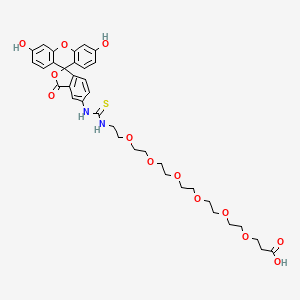

Fluorescein-PEG6-Acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATRUXJMOGOVAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein-PEG6-Acid: Properties and Applications

This guide provides a comprehensive technical overview of Fluorescein-PEG6-Acid, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its core photophysical properties, explore the rationale behind its molecular design, and provide detailed, field-proven protocols for its application in bioconjugation and fluorescence polarization assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this valuable reagent.

Unveiling Fluorescein-PEG6-Acid: A Molecule Designed for Performance

Fluorescein-PEG6-Acid is a derivative of the well-known xanthene dye, fluorescein, engineered with specific modifications to enhance its utility in aqueous environments and bioconjugation reactions. Its structure consists of three key functional components: the fluorescein fluorophore, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.

The Fluorescent Core: Understanding the Photophysics of Fluorescein

At the heart of the molecule lies fluorescein, a fluorophore characterized by its intense green fluorescence. The excitation and emission spectra of a molecule are fundamental to its application in fluorescence-based assays[1]. For Fluorescein-PEG6-Acid, the excitation maximum is approximately 494 nm, with an emission maximum around 517 nm[2][3].

The fluorescence of fluorescein is highly dependent on environmental factors, a critical consideration for experimental design. Key factors include:

-

pH: Fluorescein's fluorescence intensity is strongly pH-dependent, with its fluorescence being most intense in neutral to alkaline solutions[4][5][6]. Below its pKa of ~6.4, protonation of the phenolic group leads to a significant decrease in fluorescence[5]. This property can be exploited for monitoring pH changes in biological systems but also necessitates careful buffer selection to ensure stable signal in other applications[5].

-

Concentration: At high concentrations, fluorescein can exhibit self-quenching, where excited molecules transfer energy to non-excited molecules, leading to a reduction in fluorescence intensity.

-

Solvent: The nature of the solvent can influence the fluorescence quantum yield and lifetime of fluorescein.

-

Photobleaching: Like many fluorophores, fluorescein is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light[5][7]. Minimizing exposure time and intensity is crucial for obtaining reliable data[7].

The PEG Linker: Enhancing Solubility and Functionality

The hexaethylene glycol (PEG6) spacer is a critical addition that confers several advantageous properties. PEG linkers are known to improve the solubility and stability of conjugated molecules in aqueous buffers, which is essential for many biological applications[8]. This hydrophilic spacer also reduces steric hindrance, facilitating the interaction of the terminal carboxylic acid with its target functional groups on biomolecules. In the context of drug delivery, PEGylation can shield conjugates from immune recognition and reduce aggregation[8].

The Carboxylic Acid: A Gateway for Bioconjugation

The terminal carboxylic acid is a versatile functional group that enables the covalent attachment of Fluorescein-PEG6-Acid to other molecules, such as proteins, peptides, or drugs[9]. This is typically achieved through activation with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond[3][10].

Quantitative Data Summary

The key photophysical and chemical properties of Fluorescein-PEG6-Acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~494 nm | [2][3] |

| Emission Maximum (λem) | ~517 nm | [2][3] |

| Molecular Weight | ~742.8 g/mol | --- |

| Functional Group | Carboxylic Acid | [2][3] |

| Purity | Typically ≥95% | --- |

| Solubility | Water, DMSO, DMF | [3] |

Experimental Protocols: From Theory to Practice

This section provides detailed, step-by-step methodologies for two primary applications of Fluorescein-PEG6-Acid: protein labeling and fluorescence polarization assays. The causality behind key experimental choices is explained to ensure a thorough understanding of the protocols.

Protocol 1: Covalent Labeling of Proteins

This protocol describes the labeling of a protein with Fluorescein-PEG6-Acid using EDC/NHS chemistry to create a stable fluorescent conjugate.

Diagram: Protein Labeling Workflow

Caption: Workflow for labeling a protein with Fluorescein-PEG6-Acid.

Materials:

-

Fluorescein-PEG6-Acid

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Fluorescein-PEG6-Acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis and should be used promptly.

-

-

Activation of Fluorescein-PEG6-Acid:

-

In a microcentrifuge tube, combine the desired amount of Fluorescein-PEG6-Acid stock solution with Activation Buffer.

-

Add a molar excess of EDC and NHS to the Fluorescein-PEG6-Acid solution. A 2- to 5-fold molar excess of EDC and NHS over the fluorescent probe is a good starting point.

-

Incubate the reaction for 15-30 minutes at room temperature. This step activates the carboxylic acid to form a semi-stable NHS ester, which is more reactive towards primary amines than the carboxylic acid itself. The acidic pH of the Activation Buffer (pH 5-6) is optimal for the EDC-mediated activation reaction[3].

-

-

Conjugation to the Protein:

-

Immediately add the activated Fluorescein-PEG6-NHS ester solution to the protein solution in the Reaction Buffer. The pH of the reaction mixture should be between 7.0 and 8.5 for efficient coupling to primary amines on the protein (e.g., the epsilon-amino group of lysine residues)[11][12].

-

The molar ratio of the fluorescent probe to the protein will determine the degree of labeling. A 10- to 20-fold molar excess of the probe over the protein is a common starting point, but this should be optimized for each specific protein to avoid over-labeling, which can lead to fluorescence quenching and loss of protein activity[13][14].

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

-

Protocol 2: Fluorescence Polarization (FP) Assay for Molecular Interaction Analysis

FP is a powerful technique to monitor molecular binding events in real-time and in solution[16]. It is based on the principle that the rotational speed of a fluorescent molecule in solution is dependent on its size. A small, fluorescently labeled molecule (the tracer, in this case, a molecule labeled with Fluorescein-PEG6-Acid) tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule (the binding partner), the complex tumbles much slower, leading to an increase in fluorescence polarization[16][17][18].

Diagram: Principle of Fluorescence Polarization

Caption: Principle of a fluorescence polarization binding assay.

Materials:

-

Fluorescein-PEG6-labeled tracer molecule

-

Binding partner (e.g., protein, antibody)

-

FP Assay Buffer (e.g., PBS with 0.01% Tween-20 to prevent non-specific binding)

-

Microplate reader with fluorescence polarization capabilities

-

Black, low-binding microplates (e.g., 384-well)

Procedure:

-

Assay Optimization:

-

Tracer Concentration: Determine the optimal concentration of the fluorescein-labeled tracer. This should be a low nanomolar concentration that gives a stable and sufficient fluorescence signal without causing high background.

-

Binding Partner Titration: Perform a saturation binding experiment by titrating the binding partner against a fixed concentration of the tracer to determine the dissociation constant (Kd) and the dynamic range of the assay.

-

-

Assay Setup (for a competitive binding assay):

-

Prepare a solution of the fluorescein-labeled tracer and the binding partner in FP Assay Buffer at concentrations determined during optimization (typically 2x the final desired concentration).

-

Prepare serial dilutions of the unlabeled competitor compound.

-

In a 384-well black microplate, add the competitor dilutions.

-

Add the tracer/binding partner mixture to all wells. Include control wells with tracer only (for minimum polarization) and tracer with binding partner but no competitor (for maximum polarization).

-

The final volume in each well is typically 20-50 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a period sufficient to reach binding equilibrium. This time should be determined empirically but is often between 30 minutes and 2 hours. Protect the plate from light during incubation.

-

-

Measurement:

-

Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein[19]. The instrument measures the intensity of the emitted light parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.

-

The polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor, an instrument-specific correction factor[18][20].

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the competitor.

-

The quality of the assay can be assessed by calculating the Z'-factor, which should ideally be above 0.5 for a robust assay[20].

-

Field-Proven Insights and Troubleshooting

-

Bioconjugation: The efficiency of EDC/NHS chemistry can be sensitive to moisture. Always use anhydrous solvents for preparing stock solutions and handle reagents in a low-humidity environment. If labeling efficiency is low, consider increasing the molar excess of the labeling reagent or optimizing the reaction pH.

-

Fluorescence Polarization: High background fluorescence from the assay components or the microplate can be a problem. Using black, low-binding plates is recommended. If the dynamic range (the difference between minimum and maximum polarization) is small, it may be due to the tracer being too large or the binding partner being too small. In such cases, a different fluorescent probe with a longer fluorescence lifetime might be beneficial[21]. The "propeller effect," where a flexible linker allows the fluorophore to rotate independently of the larger molecule, can also reduce the observed change in polarization[21][22].

Conclusion

Fluorescein-PEG6-Acid is a highly valuable tool for researchers in various fields. Its well-characterized photophysical properties, combined with the benefits of the PEG spacer and the versatility of the carboxylic acid handle, make it an excellent choice for creating fluorescent probes for a wide range of applications. By understanding the principles behind its use and following optimized protocols, researchers can generate high-quality, reproducible data to advance their scientific discoveries.

References

-

CD Bioparticles. Fluorescein-PEG6-Acid. [Link]

-

Olympus. Fluorescence Excitation and Emission Fundamentals. [Link]

-

protocols.io. NHS-ester-protein-labeling. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

-

O'Connell, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(4), 042003. [Link]

-

BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. YouTube. [Link]

-

Lim, H. G., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4698–4705. [Link]

-

Molecular Devices. Fluorescence Polarization (FP). [Link]

-

BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]

- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of organic molecules as reference standards. Journal of Fluorescence, 18(5), 1043–1051.

-

ResearchGate. Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

-

Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

-

Kubánková, M., et al. (2021). Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity. International Journal of Molecular Sciences, 22(21), 11598. [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 221, 185–201. [Link]

-

Grabolle, M., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Inorganics, 2(1), 1-13. [Link]

-

ResearchGate. (a) Steady-state fluorescence spectra vs. pH values of fluorescein...[Link]

-

Marín-Aguilera, G., et al. (2025). All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. Nature Communications, 16(1). [Link]

-

Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

-

Desseaux, S., & Cringus-Fundeanu, I. (2019). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 10(42), 5732-5753. [Link]

-

Thevenot, P., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Chemosensors, 8(4), 113. [Link]

-

Chen, B., et al. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Materials, 34(4), e2106513. [Link]

-

University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

iBiology. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence (Ron Vale). YouTube. [Link]

-

De, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1297–1305. [Link]

-

Chemistry Stack Exchange. How ph affects aesculune fluorescence?[Link]

-

Pereira, P. M., et al. (2016). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 88(12), 6548–6555. [Link]

-

Magde, D., et al. (2002). Fluorescein Excited-State Proton Exchange Reactions: Nanosecond Emission Kinetics and Correlation with Steady-State Fluorescence Intensity. The Journal of Physical Chemistry A, 106(1), 2–7. [Link]

-

Edinburgh Instruments. Relative Quantum Yield. [Link]

Sources

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 8. biosynth.com [biosynth.com]

- 9. NHS-ester-protein-labeling [protocols.io]

- 10. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. interchim.fr [interchim.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 17. youtube.com [youtube.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of Fluorescein-PEG6-Acid

[1]

Executive Summary

Fluorescein-PEG6-Acid (CAS: 2055014-69-0, MW: 742.8 Da) is a heterobifunctional fluorescent reagent designed to overcome the hydrophobicity limitations of native fluorescein.[1] By incorporating a hexaethylene glycol (PEG6) spacer between the fluorophore and the reactive carboxylic acid terminus, this molecule achieves a critical balance: it retains the high quantum yield of fluorescein while significantly enhancing aqueous solubility and reducing steric hindrance during bioconjugation.

This guide details the physicochemical mechanisms governing its solubility in DMSO and water, providing a validated protocol for preparing stable stock and working solutions.

Physicochemical Identity & Solubility Logic[1][2][3][4][5][6]

To master the solubility of Fluorescein-PEG6-Acid, one must understand its tripartite structure. It is an amphiphilic molecule, meaning it possesses both hydrophobic and hydrophilic domains that compete during solvation.

| Domain | Chemical Nature | Solubility Driver |

| Fluorescein Core | Hydrophobic, Aromatic, Planar | Soluble in polar aprotic solvents (DMSO, DMF).[1] Prone to |

| PEG6 Linker | Hydrophilic, Flexible | Highly water-soluble via hydrogen bonding.[1] Disrupts aggregation of the fluorescein core. |

| Carboxylic Acid | Ionizable, Polar | pH-dependent solubility.[1] Soluble when deprotonated (Carboxylate, -COO⁻) at pH > 5.[1] |

The DMSO Mechanism

Dimethyl sulfoxide (DMSO) is the primary solvent for this reagent.[1] As a polar aprotic solvent, DMSO effectively solvates the aromatic fluorescein core through dipole-dipole interactions without relying on hydrogen bonding networks that the hydrophobic core would disrupt.[1]

-

Solubility Limit: > 50 mM (approx. 37 mg/mL).[1]

-

Stability: High.[1] DMSO prevents the formation of non-fluorescent H-type dimers common in aqueous fluorescein solutions.[1]

The Aqueous Mechanism

Water solubility is driven by the PEG6 chain and the ionization of the terminal carboxylic acid.

-

The Trap: At acidic pH (< 5), the carboxylic acid is protonated (neutral), and the fluorescein phenol is protonated (neutral/mono-anion).[1] This reduces solubility and causes the molecule to precipitate or form dark aggregates.[1]

-

The Solution: At basic pH (> 7.5), the carboxylic acid is ionized (-COO⁻) and the fluorescein is in its dianionic form.[1] This maximizes charge repulsion between molecules, preventing aggregation and ensuring full solubility.

Validated Dissolution Protocol

Objective: Prepare a stable, precipitate-free working solution for bioconjugation or imaging.

Materials Required[1][4][6][7][8][9][10][11][12][13][14]

-

Reagent: Fluorescein-PEG6-Acid (Store at -20°C, protect from light).[1][2]

-

Primary Solvent: Anhydrous DMSO (Grade ≥ 99.9%).[1]

-

Aqueous Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5).[1][3] Avoid acidic buffers (acetate, citrate) unless necessary.[1]

Workflow Diagram

Figure 1: Step-by-step dissolution workflow ensuring maximum solubility and stability.

Step-by-Step Methodology

Step 1: Preparation of DMSO Stock Solution (10 mM)[1][4]

-

Equilibrate the vial of Fluorescein-PEG6-Acid to room temperature before opening to prevent moisture condensation.[1][3]

-

Calculate the volume of DMSO required.[1]

-

Example: For 1 mg of reagent (MW 742.8), add 134.6 µL of DMSO to achieve 10 mM.[1]

-

-

Vortex vigorously for 30 seconds.

-

Verification: The solution should be a clear, bright orange/yellow liquid. If particles are visible, sonicate for 1-2 minutes.[1]

Step 2: Dilution into Aqueous Buffer

-

Prepare your working buffer (e.g., 1X PBS, pH 7.4).[1]

-

Critical Order of Addition: Add the DMSO stock into the aqueous buffer, not the other way around. This prevents transient high concentrations of the organic solvent that can shock the reagent out of solution.

-

Add the DMSO stock dropwise while continuously vortexing or stirring the buffer.[1]

-

Limit DMSO concentration: Keep the final DMSO volume < 5-10% (v/v) to avoid denaturing sensitive protein targets in downstream applications.[1]

Troubleshooting & Stability

| Issue | Cause | Corrective Action |

| Precipitation upon water addition | "Solvent Shock" or Low pH | 1. Ensure Buffer pH is > 7.5.2.[1] Increase dilution factor (lower final concentration).3. Add DMSO stock slower with rapid mixing. |

| Low Fluorescence Intensity | Acidic Environment (Quenching) | Fluorescein fluorescence drops 50-fold at pH < 6.[1] Adjust pH to > 8.0 using 1M NaOH or switch to Borate buffer.[1][3] |

| Solution turns colorless | Lactone formation | At very low pH, fluorescein cyclizes to a non-fluorescent lactone form. Re-alkalinize the solution to restore the open, fluorescent form. |

| Photobleaching | Light Exposure | Store all solutions in amber vials or wrap in aluminum foil.[1] Handle under low light. |

Applications: Bioconjugation

The primary use of Fluorescein-PEG6-Acid is labeling amines (lysine residues, N-termini) on proteins or antibodies.[1]

-

Activation: The terminal carboxylic acid (-COOH) is not reactive toward amines spontaneously.[1] It must be activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an active NHS-ester intermediate.[1]

-

Why PEG6 matters here: In standard fluorescein labeling, the hydrophobic dye can cause the labeled protein to precipitate (the "loading" limit).[1] The PEG6 linker acts as a solubility shield, allowing a higher Dye-to-Protein Ratio (D/P) without compromising the solubility of the conjugate.[1]

References

-

BroadPharm. Fluorescein-PEG6-Acid Product Data & Solubility. Retrieved from [1]

-

Lavis, L. D., et al. (2007).[1] Tuning the pKa of Fluorescein to Optimize Binding Assays. Analytical Chemistry.[1][6][3][4] Retrieved from

-

Thermo Fisher Scientific. Bioconjugation and Crosslinking Technical Handbook.[1] Retrieved from [1]

-

BenchChem. Protocol for Labeling Peptides with Fluorescein-PEG6-NHS Ester. Retrieved from [1][3]

-

MedChemExpress. Fluorescein Physicochemical Properties and Solubility. Retrieved from [1][7]

Sources

- 1. Fluorescein-PEG6- NHS ester | fluorescein labeled PEG analogue | CAS# 1818294-35-7 | InvivoChem [invivochem.com]

- 2. Fluorescein-PEG6-Acid, 2055014-69-0 | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Fluorescein-PEG6-Acid in Bioconjugation and Drug Discovery

[1][2]

Abstract Fluorescein-PEG6-Acid is a heterobifunctional fluorescent reagent designed to overcome the physicochemical limitations of traditional fluorescein isothiocyanate (FITC) labeling.[1][2] By integrating a hexaethylene glycol (PEG6) spacer between the fluorescein fluorophore and the reactive carboxylic acid moiety, this molecule enhances water solubility, reduces aggregation-induced quenching, and minimizes steric hindrance during bioconjugation.[1] This guide details the chemical architecture, mechanistic applications, and validated protocols for utilizing Fluorescein-PEG6-Acid in proteomics, peptide synthesis, and nanomedicine.[1]

Part 1: Chemical Architecture and Mechanism

Structural Composition

Fluorescein-PEG6-Acid is composed of three distinct functional domains, each serving a critical role in its application:

-

Fluorophore (Fluorescein): The signaling unit (Ex/Em: ~494/517 nm).[1][2] It typically exists as a mixture of 5- and 6-isomers or a purified single isomer.[1][2]

-

Linker (PEG6): A polyethylene glycol spacer (

) that provides a hydrophilic shield.[1][2] This spacer extends the fluorophore approximately 25–30 Å away from the conjugation site.[1][2] -

Reactive Handle (Carboxylic Acid): A terminal -COOH group that allows for controlled activation (typically via EDC/NHS) to form stable amide bonds with primary amines (lysine residues, N-termini).[1][2]

The "PEG Effect" in Labeling

Unlike direct FITC labeling, which attaches the hydrophobic fluorescein core directly to the protein surface (often causing precipitation or fluorescence quenching), the PEG6 spacer confers "stealth" properties.

| Feature | Direct FITC Labeling | Fluorescein-PEG6-Acid Labeling |

| Solubility | Low; often requires organic co-solvents (DMSO/DMF) | High; water-soluble |

| Steric Hindrance | High; fluorophore may block binding sites | Low; spacer provides flexibility |

| Quantum Yield | Prone to quenching (homo-FRET) at high labeling density | Reduced quenching due to spatial separation |

| Linker Type | Thiourea (unstable over time) | Amide (stable) after coupling |

Part 2: Core Applications

High-Fidelity Antibody & Protein Labeling

Fluorescein-PEG6-Acid is the reagent of choice when labeling hydrophobic proteins or when preserving the biological activity of the target is paramount.[1] The PEG spacer prevents the fluorophore from burying itself into the protein's hydrophobic pockets, a common artifact that alters antibody binding affinity.

Solid Phase Peptide Synthesis (SPPS)

In peptide therapeutics, Fluorescein-PEG6-Acid is used as an N-terminal capping reagent.[1][2] The carboxylic acid is compatible with standard HBTU/HATU coupling cycles.[1][2] The PEG spacer improves the solubility of hydrophobic peptides, facilitating purification and handling in aqueous assays.

PROTAC and Chimeric Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. Fluorescein-PEG6-Acid serves as a specialized "tracer linker," allowing researchers to track the cellular uptake and localization of the chimera without altering the physicochemical properties as drastically as a hydrophobic alkyl linker would.[1]

Part 3: Experimental Protocol (EDC/NHS Coupling)

The following protocol describes the activation of Fluorescein-PEG6-Acid and its conjugation to a primary amine (e.g., an antibody or amine-functionalized nanoparticle).

Reaction Logic Diagram

Caption: Two-step activation pathway. The carboxylic acid is first activated by EDC to an unstable intermediate, then stabilized by NHS before reacting with the target amine.

Detailed Methodology

Reagents Required:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[1][2]

-

Coupling Buffer: PBS or Bicarbonate Buffer (0.1 M, pH 8.0).[1][2] Must be amine-free (no Tris/Glycine).[1][2]

Step-by-Step Procedure:

-

Activation (The "Active Ester" Formation):

-

Quenching/Buffer Exchange (Optional but Recommended):

-

If the protein is sensitive to excess EDC, use a desalting column (e.g., PD-10) or Zeba spin column equilibrated with Coupling Buffer to purify the activated NHS-ester.[1][2]

-

Fast method: If using small scales, you can dilute the reaction directly into the protein solution, provided the pH is adjusted immediately.

-

-

Conjugation:

-

Purification:

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Buffer contains amines (Tris/Glycine).[1][2][3] | Dialyze protein into PBS or Carbonate/Bicarbonate buffer before reaction.[1][2] |

| Low Labeling Efficiency | Hydrolysis of NHS ester.[1][2] | EDC/NHS esters degrade rapidly in water.[1][2] Use immediately after activation or switch to dry DMSO for activation step.[1][2] |

| Precipitation | Over-labeling.[1][2] | Reduce the Dye:Protein molar ratio.[1][2] The PEG spacer helps, but extreme ratios (>50x) can still destabilize proteins.[2] |

| High Background | Free dye remaining.[1][2] | Improve purification. Use a longer dialysis time or a higher efficiency spin column. |

Part 5: References

-

BroadPharm. (n.d.).[1][2] Fluorescein-PEG6-Acid Product Guide & Properties. Retrieved from [1][2]

-

Thermo Fisher Scientific. (n.d.).[1][2] NHS-Fluorescein and Amine-Reactive Probes Protocol. Retrieved from [1][2]

-

Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[1][2] (Standard reference for EDC/NHS chemistry mechanics).

-

AxisPharm. (n.d.). Fluorescein-PEG6-Amine and Acid Derivatives. Retrieved from [1][2]

-

MedChemExpress. (n.d.).[1][2] Fluorescein-thiourea-PEG6-acid for PROTAC Synthesis. Retrieved from

A-Z Guide to the Quantum Yield and Photostability of Fluorescein-PEG6-Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of Fluorescein-PEG6-Acid, a key fluorescent probe in biomedical research and drug development. Authored for scientists and professionals in the field, this document delves into the fundamental principles of fluorescence, detailed photophysical characteristics of the molecule, and robust experimental protocols for its characterization.

Part 1: The Fundamentals of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This process is central to a vast array of applications in the life sciences, from cellular imaging to high-throughput screening. Two of the most critical parameters that define the utility of a fluorophore are its quantum yield and photostability.

Quantum Yield (Φ): A Measure of Efficiency

The fluorescence quantum yield is a ratio of the number of photons emitted to the number of photons absorbed.[1] In essence, it quantifies the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for applications requiring high sensitivity. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent environment, pH, and temperature.[2][3]

Photostability: The Endurance of a Fluorophore

Photostability refers to a fluorophore's ability to withstand repeated cycles of excitation and emission without undergoing photochemical degradation, a process known as photobleaching.[4] During photobleaching, the fluorophore undergoes irreversible chemical modifications that render it non-fluorescent.[5] High photostability is crucial for applications that involve prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies.[6]

Part 2: A Deep Dive into Fluorescein-PEG6-Acid

Fluorescein is a widely used xanthene dye known for its high absorptivity and excellent fluorescence quantum yield in aqueous solutions.[7] The addition of a polyethylene glycol (PEG) linker, in this case, a chain of six repeating units (PEG6), and a terminal carboxylic acid group enhances its utility in bioconjugation and drug delivery applications.[8]

The hydrophilic PEG spacer improves solubility in aqueous media and minimizes non-specific binding and aggregation.[9] The terminal carboxylic acid provides a reactive handle for conjugation to primary amine groups on biomolecules, such as proteins and peptides, forming stable amide bonds.[10]

Photophysical Profile of Fluorescein-PEG6-Acid

The photophysical properties of Fluorescein-PEG6-Acid are largely governed by the fluorescein core. The table below summarizes its key characteristics.

| Parameter | Value | Reference |

| Excitation Maximum (λ_abs) | ~494 nm | [10][11] |

| Emission Maximum (λ_em) | ~517 nm | [10][11] |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | *Typical for fluorescein |

| Quantum Yield (Φ) | ~0.925 (in 0.1 N NaOH) | [12][13] |

Note: The molar extinction coefficient is a general value for fluorescein and can vary slightly with conjugation.

The fluorescence of fluorescein and its derivatives is highly dependent on pH.[7][14] In acidic solutions, the fluorescence is significantly quenched, while in neutral to alkaline solutions, it exhibits strong fluorescence.[2]

Part 3: Experimental Characterization Protocols

Accurate determination of the quantum yield and photostability of Fluorescein-PEG6-Acid is essential for its effective implementation in research and development. The following sections provide detailed, field-proven protocols for these measurements.

Protocol 1: Determination of Fluorescence Quantum Yield

The relative method is a widely used and reliable approach for measuring the fluorescence quantum yield.[15] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[16] For Fluorescein-PEG6-Acid, fluorescein in 0.1 M NaOH is an excellent standard due to its well-established quantum yield of 0.925.[12][13]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the quantum yield standard (e.g., Fluorescein in 0.1 M NaOH) and the Fluorescein-PEG6-Acid sample in the desired buffer (e.g., PBS, pH 7.4).

-

Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength (e.g., 470 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure identical experimental conditions (e.g., slit widths, integration time) for all measurements.

-

-

Quantum Yield Calculation:

-

Integrate the area under the fluorescence emission curve for each solution.

-

The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (F_x / F_st) * (A_st / A_x) * (n_x² / n_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

F_x and F_st are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for relative quantum yield measurement.

Protocol 2: Assessment of Photostability

Photostability is typically assessed by measuring the decay of fluorescence intensity over time under continuous illumination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of Fluorescein-PEG6-Acid at a suitable concentration for microscopy.

-

Mount the sample on a microscope slide.

-

-

Microscopy and Illumination:

-

Use a fluorescence microscope equipped with a suitable light source (e.g., laser, mercury arc lamp) and filter set for fluorescein.

-

Define the illumination parameters (e.g., light intensity, exposure time).

-

-

Time-Lapse Imaging:

-

Acquire a time-lapse series of images of the fluorescent sample under continuous illumination.

-

The time interval between images should be consistent.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the half-life (t_1/2) of the fluorophore.

-

Experimental Workflow for Photostability Assessment

Caption: Workflow for assessing fluorophore photostability.

Part 4: Significance in Drug Development

The high quantum yield and moderate photostability of Fluorescein-PEG6-Acid make it a valuable tool in various stages of drug development.

-

Drug Delivery and Tracking: Fluorescently labeling drug candidates or delivery vehicles with Fluorescein-PEG6-Acid enables real-time monitoring of their distribution and localization within cells and tissues.[17][18] The PEG linker can also improve the pharmacokinetic properties of the conjugated drug.[19][20]

-

High-Throughput Screening (HTS): The brightness of fluorescein allows for the development of sensitive and robust fluorescence-based assays for HTS of compound libraries.

-

Target Engagement and Validation: By conjugating Fluorescein-PEG6-Acid to a ligand, researchers can visualize and quantify its binding to a specific target protein, aiding in target validation and lead optimization.

While fluorescein is a workhorse fluorophore, it is important to note its susceptibility to photobleaching compared to more modern dyes like the Alexa Fluor series.[21] For experiments requiring very high photostability, alternative fluorophores may be considered.

Part 5: Conclusion

Fluorescein-PEG6-Acid remains a highly relevant and versatile fluorescent probe for researchers in drug development and the broader life sciences. Its excellent quantum yield, coupled with the advantageous properties imparted by the PEG linker and the reactive carboxylic acid, ensures its continued use in a wide range of applications. By understanding its photophysical characteristics and employing rigorous experimental protocols for its characterization, scientists can effectively leverage the power of this fluorophore to advance their research.

References

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

-

Brannon, J. H., & Magde, D. (1978). Absolute quantum yield determination by thermal blooming. Fluorescein. The Journal of Physical Chemistry, 82(6), 705-709. [Link]

-

Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. Retrieved from [Link]

-

Drugs.com. (2023, October). Fluorescein Injection: Package Insert / Prescribing Info. Retrieved from [Link]

-

Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-28. [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution (pp. 21-41). Springer, Berlin, Heidelberg. [Link]

-

Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 67(19), 3473-3480. [Link]

-

de la Torre, P., Kalesky, R., & F. de la C. de la Torre, M. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3183. [Link]

-

Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399. [Link]

-

Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

-

Romanchuk, K. G. (1982). Fluorescein. Physiochemical Factors Affecting Its Fluorescence. Survey of Ophthalmology, 26(5), 269-283. [Link]

-

Keyhanvar, N., Ebrahimi, M., & Soleimani, M. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 9(4), 188-192. [Link]

-

Pignatello, R., & Musumeci, T. (2022). Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field. Pharmaceutics, 14(7), 1435. [Link]

-

Chen, K. Y., & Day, R. N. (2018). Locking the GFP Fluorophore to Enhance Its Emission Intensity. International Journal of Molecular Sciences, 19(7), 2056. [Link]

-

Song, L., Varma, C. A., Verhoeven, J. W., & Tanke, H. J. (1996). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 70(6), 2959-2968. [Link]

-

Martin, M. M. (1975). Factors That Affect Fluorescein Analysis. Journal of Luminescence, 10(6), 381-390. [Link]

-

Gigahertz-Optik. (n.d.). Photostability. Retrieved from [Link]

-

Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

Shcherbo, D., Merzlyak, E. M., Chepurnykh, T. V., Fradkov, A. F., Ermakova, G. V., Solovieva, E. A., ... & Lukyanov, K. A. (2007). Comparison of photostability for selected fluorescent proteins. Nature Methods, 4(9), 741-746. [Link]

-

Behndig, A., & Linden, C. (2004). Bioavailability of fluorescein from a new drug delivery system in human eyes. British Journal of Ophthalmology, 88(1), 48-51. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

Mukhopadhyay, S., & El-Sayed, M. A. (2001). Factors That Affect Fluorescein Analysis. Journal of Physical Chemistry B, 105(33), 7918-7925. [Link]

-

AxisPharm. (n.d.). Fluorescein-PEG-Acid. Retrieved from [Link]

-

Karpenko, I., & Kaczmarek, K. (2022). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules, 27(19), 6296. [Link]

-

Shinsei Chemical. (n.d.). Fluorescent dye with PEG linker. Retrieved from [Link]

-

Keyhanvar, N., Ebrahimi, M., & Soleimani, M. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Semantic Scholar. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Chozinski, T. J., & Lavis, L. D. (2014). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Biochemistry, 53(31), 5013-5030. [Link]

-

U.S. Food and Drug Administration. (n.d.). FLUORESCITE® (fluorescein injection, USP) 10%. Retrieved from [Link]

-

Liu, Y., Zhang, J., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Frontiers in Pharmacology, 12, 638829. [Link]

-

Zhang, Y., Wang, Y., Li, Y., Zhang, J., & Liu, Y. (2023). Ultra-photostable fluorescent dye molecular engineering—for measuring plant cells' membrane-spacing through a “deposition-embedding” strategy. Chemical Science, 14(1), 123-130. [Link]

-

Scribd. (n.d.). FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. Retrieved from [Link]

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

-

AxisPharm. (n.d.). Fluorescein-PEG6-Amine. Retrieved from [Link]

Sources

- 1. jasco-global.com [jasco-global.com]

- 2. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 3. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]

- 4. Photobleaching - Wikipedia [en.wikipedia.org]

- 5. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]

- 9. Fluorescent dye with PEG linker [schem.jp]

- 10. Fluorescein-PEG6-Acid, 2055014-69-0 | BroadPharm [broadpharm.com]

- 11. Fluorescein-PEG6-Amine | AxisPharm [axispharm.com]

- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. biochempeg.com [biochempeg.com]

- 20. mdpi.com [mdpi.com]

- 21. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Fluorescein-PEG6-Acid to Primary Amines

Introduction: Illuminating Biology with Precision

Fluorescent labeling of biomolecules is a cornerstone of modern biological research and diagnostics. Among the plethora of available fluorophores, fluorescein remains a widely utilized dye due to its high quantum yield and excitation/emission spectra compatible with standard fluorescence microscopy. This guide provides a comprehensive overview and detailed protocols for the conjugation of Fluorescein-PEG6-Acid to primary amines on proteins, peptides, and other biomolecules.

The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the water solubility of the conjugate and minimizes potential steric hindrance between the fluorescein molecule and the biomolecule, thereby preserving its biological activity. The terminal carboxylic acid on the PEG spacer allows for a versatile and robust coupling reaction with primary amines using carbodiimide chemistry.

The Chemistry of Amide Bond Formation: A Tale of Two Steps

The covalent attachment of Fluorescein-PEG6-Acid to a primary amine (e.g., the ε-amino group of a lysine residue on a protein) is achieved through the formation of a stable amide bond. This process is most efficiently mediated by a "zero-length" crosslinker system, namely 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

The reaction proceeds in two distinct steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Fluorescein-PEG6-Acid to form a highly reactive but unstable O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[1]

-

Formation of a Stable NHS Ester and Amine Reaction: To improve efficiency, NHS is introduced to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[1][2][3] This NHS ester is significantly less prone to hydrolysis and reacts efficiently with primary amines on the target molecule to form a stable amide linkage, releasing NHS as a byproduct.[4]

This two-step approach is favored as it increases the overall yield and allows for better control over the conjugation reaction.[1][3]

Figure 1. Reaction scheme for the EDC/NHS-mediated conjugation of Fluorescein-PEG6-Acid to a primary amine.

Key Considerations for Successful Conjugation

Achieving optimal and reproducible conjugation requires careful attention to several experimental parameters. The following section outlines the critical factors and provides evidence-based recommendations.

pH Control: A Tale of Two Optima

The EDC/NHS coupling reaction involves two steps with distinct pH optima.[5]

-

Activation Step: The activation of the carboxyl group with EDC is most efficient under acidic conditions, typically at a pH of 4.5-6.0 .[2][5][6] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[5]

-

Coupling Step: The reaction of the NHS-activated ester with the primary amine is most efficient at a pH of 7.0-8.5 .[4][5][6] At this pH, the primary amines are deprotonated and more nucleophilic.[7] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a widely used buffer for this stage.[5][6]

Buffer Selection: Avoiding Competing Reactions

It is crucial to use buffers that do not contain extraneous primary amines or carboxyl groups, as these will compete with the desired reaction.[3][5]

-

Avoid: Tris and glycine buffers contain primary amines that will quench the reaction by reacting with the NHS ester.[5]

-

Avoid: Acetate buffers contain carboxyl groups that can be activated by EDC, leading to unwanted side reactions.[5]

-

Recommended Buffers: MES, HEPES, and phosphate buffers are suitable choices for their respective optimal pH ranges.

Molar Ratios: Striking the Right Balance

The molar ratio of the labeling reagent to the biomolecule is a critical parameter that influences the degree of labeling (DOL). A higher DOL is not always better, as excessive labeling can lead to fluorescence quenching and potentially compromise the biological activity of the molecule.[8][9] Optimization is often required, but the following table provides a starting point for consideration.

| Molar Ratio (Dye:Protein) | Expected Degree of Labeling (DOL) | Observations |

| 3:1 | Low | Suitable for applications where minimal perturbation of the biomolecule is critical. |

| 5:1 - 10:1 | Moderate | A good starting range for many applications, balancing signal intensity with retained bioactivity. |

| 15:1 - 20:1 | High | May be necessary for applications requiring a strong signal, but carries a higher risk of protein precipitation and reduced activity. |

Table 1. Effect of Molar Ratio of Dye to Protein on Degree of Labeling (DOL).

Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation of Fluorescein-PEG6-Acid to a protein. These should be considered as a starting point and may require optimization for specific applications.

Materials and Reagents

-

Fluorescein-PEG6-Acid

-

Protein or other amine-containing biomolecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Note on Reagent Handling: EDC and NHS esters are moisture-sensitive.[10] Always allow reagents to warm to room temperature before opening to prevent condensation.[1][6] Fluorescein derivatives are light-sensitive and should be protected from light whenever possible.[10][11]

Protocol 1: Two-Step Conjugation

This method is recommended to minimize protein-protein crosslinking, especially when the protein contains both carboxyl and amine groups.[3]

Figure 2. Workflow for the two-step conjugation of Fluorescein-PEG6-Acid to a protein.

Step-by-Step Procedure:

-

Prepare Reagents:

-

Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL.

-

Prepare a 10 mg/mL stock solution of Fluorescein-PEG6-Acid in anhydrous DMF or DMSO.

-

Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

-

-

Activation of Fluorescein-PEG6-Acid:

-

In a microcentrifuge tube, combine the desired molar excess of Fluorescein-PEG6-Acid with the appropriate volumes of EDC and NHS stock solutions in Activation Buffer.

-

A common starting point is a 2- to 5-fold molar excess of NHS and a 2- to 10-fold molar excess of EDC over the Fluorescein-PEG6-Acid.[5]

-

Incubate the mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated Fluorescein-PEG6-NHS ester solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[] Gentle mixing during incubation can improve conjugation efficiency.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[6]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

Protocol 2: One-Step Conjugation

This method is simpler but may be less efficient and carries a higher risk of protein-protein crosslinking.

Step-by-Step Procedure:

-

Prepare Reagents:

-

Dissolve the protein to be labeled in Coupling Buffer (pH 7.2-7.5) at a concentration of 2-10 mg/mL.

-

Prepare a 10 mg/mL stock solution of Fluorescein-PEG6-Acid in anhydrous DMF or DMSO.

-

Prepare 10 mg/mL stock solutions of EDC and NHS in an appropriate solvent (e.g., water or DMSO) immediately before use.

-

-

Conjugation Reaction:

-

To the protein solution, add the desired molar excess of Fluorescein-PEG6-Acid.

-

Add the desired molar excess of EDC and NHS.

-

Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

-

Quenching and Purification:

-

Follow steps 4 and 5 from Protocol 1.

-

Self-Validating Systems and Trustworthiness

A robust protocol should include internal checks to validate the success of the conjugation and purification steps.

-

Spectrophotometric Analysis: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein). The following equation can be used:

DOL = (A_max of conjugate × M_protein) / (ε_dye × (A_280 - (A_max × CF)))

Where:

-

A_max is the absorbance at the maximum wavelength for fluorescein (~494 nm).

-

M_protein is the molecular weight of the protein.

-

ε_dye is the molar extinction coefficient of fluorescein at the A_max (~70,000 cm⁻¹M⁻¹).

-

A_280 is the absorbance at 280 nm.

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.3 for fluorescein).

-

-

Chromatographic Analysis: Size-exclusion chromatography (SEC) can be used to confirm the removal of free dye and to assess for any aggregation of the conjugated protein.[]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low DOL | - Inactive reagents (hydrolysis of EDC/NHS).- Incorrect pH of reaction buffers.- Presence of competing nucleophiles in buffers.- Insufficient molar ratio of labeling reagent. | - Use fresh, high-quality reagents and allow them to warm to room temperature before opening.- Verify the pH of all buffers.- Ensure buffers are free from amines (e.g., Tris, glycine).- Increase the molar ratio of Fluorescein-PEG6-Acid, EDC, and NHS. |

| Protein Precipitation | - High DOL.- Change in protein isoelectric point.[8]- Protein denaturation. | - Reduce the molar ratio of the labeling reagent.- Perform the conjugation at 4°C, although this may require a longer incubation time.- Ensure the protein is stable in the chosen reaction buffer. |

| High Background Signal | - Incomplete removal of free dye. | - Repeat the purification step or use a different purification method (e.g., dialysis).[] |

Table 2. Troubleshooting guide for fluorescein-PEG6-acid conjugation.

Conclusion

The conjugation of Fluorescein-PEG6-Acid to primary amines is a powerful technique for the fluorescent labeling of biomolecules. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve reproducible and optimal labeling for a wide range of applications in drug development and life sciences research. The protocols and guidelines presented here provide a solid foundation for successful bioconjugation.

References

-

Bangor University. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]

-

ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]

-

Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

-

JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from [Link]

-

ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?. Retrieved from [Link]

-

Creative PEGWorks. (n.d.). General Technical Information – Creative PEGWorks® Linear PEG Products. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (2021). Can FITC be conjugated to a molecule using S=C=N- of FITC and a secondary amine of the target molecule?. Retrieved from [Link]

-

ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

-

Creative PEGWorks. (n.d.). FITC-PEG-NH2 (Fluorescein-PEG-Amine). Retrieved from [Link]

-

National Institutes of Health. (2025). Optimizing multifunctional fluorescent ligands for intracellular labeling. Retrieved from [Link]

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 11. leapchem.com [leapchem.com]

- 13. broadpharm.com [broadpharm.com]

Unlocking Biosensing Capabilities: Technical Guide to Fluorescein-PEG6-Acid Applications

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the effective utilization of Fluorescein-PEG6-Acid in modern biosensing applications. We will delve into the core principles of this versatile molecule, providing not only detailed experimental protocols but also the scientific rationale behind its application to ensure robust and reproducible results.

Introduction to Fluorescein-PEG6-Acid: A Fusion of Fluorescence and Functionality

Fluorescein, a xanthene dye first synthesized by Adolf von Baeyer, is a widely used fluorophore in biological research due to its high quantum yield and pH-dependent fluorescence.[1] When coupled with a polyethylene glycol (PEG) linker, specifically a discrete chain of six PEG units, and terminated with a carboxylic acid, the resulting molecule—Fluorescein-PEG6-Acid—becomes a powerful tool for bioconjugation and biosensing.[2][3][4]

The key attributes of Fluorescein-PEG6-Acid are summarized below:

| Property | Value/Description | Source(s) |

| Fluorophore | Fluorescein | [2][3] |

| Excitation Maximum (λex) | ~494 nm | [2][3] |

| Emission Maximum (λem) | ~517 nm | [2][3] |

| Linker | 6-unit polyethylene glycol (PEG6) | [2][3] |

| Reactive Group | Carboxylic Acid (-COOH) | [2][3] |

| Molecular Weight | ~742.8 g/mol | [2][3] |

| Solubility | Soluble in water, DMSO, DMF | [3] |

The hydrophilic PEG linker is not merely a spacer; it plays a crucial role in enhancing the utility of the fluorescein molecule. It increases solubility in aqueous media, which is vital for most biological assays, and reduces steric hindrance during the conjugation process and subsequent binding events.[2][3][5][6][7] This "stealth" property of PEG can also minimize non-specific binding to surfaces and other biomolecules, thereby improving the signal-to-noise ratio in sensitive assays.[6][8]

The terminal carboxylic acid provides a versatile handle for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3][4] This reaction, typically facilitated by carbodiimide chemistry, results in a stable amide bond.[2][3]

Figure 1: Molecular components and key properties of Fluorescein-PEG6-Acid.

Core Application: Bioconjugation to Amine-Containing Molecules

The foundational application of Fluorescein-PEG6-Acid is its covalent attachment to biomolecules. This process transforms a non-fluorescent target into a fluorescent probe that can be tracked and quantified.

Principle of EDC/NHS Chemistry

The most common method for labeling primary amines with a carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process is efficient and performed in aqueous solutions, making it ideal for biological samples.

-

Activation: EDC reacts with the carboxylic acid group of Fluorescein-PEG6-Acid to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This intermediate is unstable in aqueous solution and can be hydrolyzed. NHS is added to react with the intermediate, forming a more stable NHS ester.

-

Conjugation: The amine-reactive NHS ester readily reacts with primary amines on the target biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing NHS.

Figure 2: Workflow for labeling biomolecules using Fluorescein-PEG6-Acid with EDC/NHS chemistry.

Protocol: Labeling a Protein with Fluorescein-PEG6-Acid

This protocol provides a general guideline for labeling a protein with primary amines (e.g., antibodies, enzymes). Optimization is often required based on the specific protein's properties.

Materials:

-

Protein solution (e.g., 1-5 mg/mL in amine-free buffer, such as PBS, pH 7.2-7.5)

-

Fluorescein-PEG6-Acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., 1X PBS, pH 7.2-7.5)

-

Purification column (e.g., size-exclusion chromatography, such as a desalting column)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of Fluorescein-PEG6-Acid in anhydrous DMF or DMSO.

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer. These reagents are moisture-sensitive.

-

-

Activation of Fluorescein-PEG6-Acid:

-

In a microcentrifuge tube, combine a desired molar excess of Fluorescein-PEG6-Acid with the EDC and NHS solutions. A 1:2:4 molar ratio of Acid:EDC:NHS is a good starting point.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

-

-

Conjugation Reaction:

-

Add the activated Fluorescein-PEG6-NHS ester solution to the protein solution. The molar ratio of the labeling reagent to the protein will determine the degree of labeling (DOL). A starting point of 10-20 fold molar excess of the labeling reagent is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

-

-

Purification:

-

Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[]

-

The first colored fraction to elute will be the labeled protein.

-

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

-

Application in Fluorescence Polarization (FP) Immunoassays

FP is a powerful technique for monitoring molecular binding events in a homogeneous solution.[10] It is particularly well-suited for high-throughput screening.[11] The principle relies on the difference in the rotational speed of a small fluorescent molecule (the tracer) when it is free in solution versus when it is bound to a much larger molecule (e.g., an antibody).[10][12]

-

Low Polarization: A small, fluorescently labeled molecule like Fluorescein-PEG6-conjugated antigen tumbles rapidly in solution, depolarizing the emitted light.

-

High Polarization: When this tracer binds to a large antibody, its tumbling is significantly slowed, and the emitted light remains highly polarized.

Fluorescein-PEG6-Acid is an excellent choice for creating tracers for FP assays due to the small size and high fluorescence of the fluorescein moiety.[11]

Competitive FP Immunoassay Protocol

This protocol outlines a competitive assay to detect an unlabeled analyte in a sample. The analyte in the sample competes with a fixed amount of a Fluorescein-PEG6-labeled tracer for a limited number of antibody binding sites.

Materials:

-

Fluorescein-PEG6-labeled tracer (antigen or hapten)

-

Specific antibody against the analyte of interest

-

Unlabeled analyte standards and unknown samples

-

FP Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with FP capabilities (with appropriate excitation and emission filters for fluorescein)

-

Black, low-binding microplates

Procedure:

-

Reagent Titration (Optimization):

-

Determine the optimal concentration of the antibody by titrating it against a fixed, low concentration of the Fluorescein-PEG6-tracer. The ideal antibody concentration is one that gives a significant shift in polarization upon binding but is not in vast excess.

-

-

Assay Setup:

-

In the wells of a black microplate, add a fixed volume of:

-

FP Assay Buffer

-

Unlabeled analyte standards or unknown samples

-

Fluorescein-PEG6-tracer (at a fixed, optimized concentration)

-

-

Initiate the reaction by adding the antibody (at its fixed, optimized concentration).

-

-

Incubation:

-

Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.

-

-

Data Analysis:

-

Plot the mP values against the concentration of the unlabeled analyte standards to generate a standard curve.

-

The concentration of the analyte in the unknown samples can be determined by interpolating their mP values from the standard curve. A higher concentration of unlabeled analyte will result in a lower mP value.

-

Figure 3: Principle of a competitive Fluorescence Polarization immunoassay.

Application in Fluorescence Quenching-Based Biosensors

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[13] This phenomenon can be harnessed to design "turn-on" or "turn-off" biosensors. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.[13]

A common application involves labeling a biomolecule (e.g., a peptide substrate for a protease) with Fluorescein-PEG6-Acid and a suitable quencher. In the intact molecule, the quencher is in close proximity to the fluorescein, and the fluorescence is suppressed. Upon enzymatic cleavage of the peptide, the fluorescein and quencher are separated, leading to a "turn-on" of fluorescence.

Protocol: Protease Activity Assay Using a Quenched Fluorescent Peptide

This protocol describes the measurement of protease activity using a custom-synthesized peptide containing a protease cleavage site, flanked by a Fluorescein-PEG6-Amide (formed from the acid) and a quencher.

Materials:

-

Quenched fluorescent peptide substrate (e.g., Fluorescein-PEG6-Peptide-Quencher)

-

Protease enzyme solution and standards

-

Assay Buffer (optimal for the specific protease)

-

Fluorometer or microplate reader with fluorescence intensity measurement capabilities

Procedure:

-

Reagent Preparation:

-

Dissolve the quenched fluorescent peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Prepare serial dilutions of the protease enzyme in the Assay Buffer for generating a standard curve.

-

-

Assay Setup:

-

In a microplate, add the Assay Buffer to all wells.

-

Add the protease standards and unknown samples to their respective wells.

-

Initiate the reaction by adding the quenched fluorescent peptide substrate to all wells. A final substrate concentration in the low micromolar range is typical.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the fluorometer pre-set to the appropriate temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for fluorescein (~494 nm and ~517 nm, respectively).

-

-

Data Analysis:

-

For each concentration of the protease, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the protease concentration to generate a standard curve.

-

Determine the activity of the protease in the unknown samples from this standard curve.

-

Application in Drug Delivery and Cellular Imaging

The fluorescent properties of Fluorescein-PEG6-Acid make it a valuable tool for tracking the delivery and distribution of therapeutic agents and nanoparticles in vitro and in vivo.[4][14][15][16] By conjugating Fluorescein-PEG6-Acid to a drug, liposome, or polymer, researchers can visualize its cellular uptake, biodistribution, and clearance using techniques like fluorescence microscopy and flow cytometry.[14][17] The PEG linker, in this context, can also improve the pharmacokinetic properties of the conjugated entity.[5][7]

Concluding Remarks

Fluorescein-PEG6-Acid is a highly versatile and enabling reagent for a wide array of biosensing applications. Its combination of a bright, well-characterized fluorophore with a hydrophilic, flexible linker allows for the robust and sensitive labeling of biomolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize their own assays, from fundamental bioconjugation to sophisticated high-throughput screening and imaging applications. As with any assay, empirical optimization of reagent concentrations, incubation times, and buffer conditions is paramount to achieving the highest quality data.

References

-

CD Bioparticles. Fluorescein-PEG6-Acid. [Link]